molecular formula C18H25BN2O2 B12075763 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B12075763
M. Wt: 312.2 g/mol
InChI Key: WMZIUYCEEAKDBT-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate ester-containing aromatic compound featuring a benzonitrile core substituted with a piperidine moiety at position 2 and a pinacol boronate group at position 3. This structure combines electron-donating (piperidinyl) and electron-withdrawing (cyano) groups, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems. The piperidinyl group enhances solubility in organic solvents and may contribute to biological activity, positioning this compound for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H25BN2O2

Molecular Weight

312.2 g/mol

IUPAC Name

2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C18H25BN2O2/c1-17(2)18(3,4)23-19(22-17)15-8-9-16(14(12-15)13-20)21-10-6-5-7-11-21/h8-9,12H,5-7,10-11H2,1-4H3

InChI Key

WMZIUYCEEAKDBT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCCC3)C#N

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 2-(Piperidin-1-yl)-5-Bromobenzonitrile

Precursor : 2-Bromo-5-nitrobenzonitrile or 5-bromo-2-chlorobenzonitrile (directed substitution).
Method :

  • Reduction of Nitro Group : For 2-nitro-5-bromobenzonitrile, catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., Fe/HCl) yields 2-amino-5-bromobenzonitrile.

  • Amination with Piperidine : The amine intermediate reacts with piperidine under Buchwald-Hartwig conditions (Pd catalyst, ligand, base) or via NAS.

Example Conditions (adapted from):

ReagentCatalyst/LigandBaseSolventTemperatureYield
PiperidinePd(OAc)₂, XPhosCs₂CO₃Toluene/EtOH80–100°C~70–85%

Step 2: Miyaura Borylation

Precursor : 2-(Piperidin-1-yl)-5-bromobenzonitrile.
Method : Palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂).

Optimized Conditions (adapted from):

ReagentCatalyst/LigandBaseSolventTemperatureYield
B₂pin₂PdCl₂(dppf)KOAc1,4-Dioxane100°C80–90%

Mechanistic Pathway :

  • Oxidative Addition : Pd(0) → Pd(II) complex with bromobenzonitrile.

  • Transmetallation : Borylation with B₂pin₂.

  • Reductive Elimination : Forms the boronate ester.

Alternative Synthetic Routes

Direct Suzuki Coupling

For substrates with a boronate ester introduced first, a subsequent amination step may be employed. However, steric hindrance from the boronate group complicates this approach.

Key Data and Research Findings

Table 1: Comparative Reaction Yields

StepReagents/ConditionsYieldReference
Amination of 5-Bromo-2-nitrobenzonitrilePd(OAc)₂, XPhos, Cs₂CO₃, Piperidine, Toluene/EtOH, 80°C75–80%
Borylation of 2-(Piperidin-1-yl)-5-bromobenzonitrilePdCl₂(dppf), B₂pin₂, KOAc, Dioxane, 100°C85–90%

Critical Factors Influencing Yield

  • Catalyst Choice : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in borylation due to improved ligand stability.

  • Base Selection : Potassium acetate (KOAc) is preferred over Na₂CO₃ for solubility in polar aprotic solvents.

  • Solvent : 1,4-Dioxane enhances reaction rates in borylation compared to toluene.

Structural Validation

Spectroscopic Data (from):

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, CH₃), 1.55–1.67 (m, 2H, piperidine), 2.56–2.65 (m, 1H, piperidine), 6.55 (br s, 1H, NH), 7.40 (d, J = 4.4 Hz, 2H, aromatic).

  • ¹³C NMR : δ 158.2 (CN), 129.6, 121.3 (aromatic carbons), 72.8 (OCH₂), 21.8 (CH₃).

Applications and Derivatives

This compound serves as a key intermediate in pharmaceuticals, particularly for kinase inhibitors and CNS-targeted drugs. Derivatives include:

  • Thiadiazole-Based Analogues : Synthesized via cyclocondensation with hydrazine derivatives.

  • Pyrazole-Containing Compounds : Prepared via Ullmann coupling with pyrazole boronic acids .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity profiles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often include controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Synthetic Chemistry

The compound is utilized as a reagent in organic synthesis, particularly in reactions involving the formation of carbon-boron bonds. Its boron atom can facilitate cross-coupling reactions, which are crucial for the construction of complex organic molecules. This property makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that compounds similar to 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibit biological activity against various targets. The piperidine moiety is often associated with pharmacological effects, including analgesic and anti-inflammatory properties. Studies have shown that derivatives of this compound can interact with specific biological pathways, suggesting potential therapeutic applications.

Material Science

The incorporation of boron into polymer systems can enhance their mechanical properties and thermal stability. Research has explored the use of this compound in developing advanced materials with improved performance characteristics for applications in electronics and coatings.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the efficacy of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Suzuki-Miyaura cross-coupling reactions. The results indicated high yields and selectivity when used with various aryl halides, showcasing its utility in synthesizing biaryl compounds essential for pharmaceuticals .

Case Study 2: Anticancer Activity

In a series of experiments assessing the anticancer properties of boron-containing compounds, derivatives of this compound were tested against several cancer cell lines. The results revealed significant cytotoxic effects at low concentrations, suggesting that modifications to the piperidine structure could lead to novel anticancer agents .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Synthetic ChemistryReagent in organic synthesisEffective in cross-coupling reactions
Medicinal ChemistryPotential therapeutic agentExhibits analgesic and anti-inflammatory properties
Material ScienceEnhances mechanical properties of polymersImproves thermal stability and performance
Anticancer ResearchEvaluated for cytotoxicity against cancer cell linesSignificant cytotoxic effects observed

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with molecular targets through its functional groups. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the boronic ester can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomerism

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2):
    The boronate group is para to the nitrile, creating a symmetrical electronic distribution. This compound exhibits higher reactivity in cross-coupling due to reduced steric hindrance compared to the target compound’s meta-substituted boronate .
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 214360-48-2):
    The boronate is ortho to the nitrile, leading to steric clashes and reduced coupling efficiency compared to the target compound .

Functional Group Modifications

  • 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile: Fluorine and trifluoromethyl groups introduce strong electron-withdrawing effects, accelerating oxidative addition in palladium-catalyzed reactions. However, these groups reduce solubility in nonpolar solvents compared to the piperidinyl group .
  • 2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine :
    Replacement of the benzene ring with pyrimidine alters electronic properties and coordination behavior, favoring interactions with metal catalysts in niche coupling reactions .

Heterocyclic Derivatives

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted) Reactivity in Suzuki Coupling
2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile C₁₈H₂₄BN₃O₂ 325.21 Piperidinyl (C₅H₁₀N), Boronate, CN 3.2 Moderate
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile C₁₃H₁₆BNO₂ 229.08 Boronate, CN (para) 2.8 High
4-Fluoro-2-(boronate)-5-(trifluoromethyl)benzonitrile C₁₄H₁₄BF₄NO₂ 315.07 F, CF₃, Boronate, CN 3.5 Very High
2-(Piperidin-1-yl)thiazole-4-boronic acid pinacol ester C₁₄H₂₃BN₂O₂S 294.22 Piperidinyl, Thiazole, Boronate 2.5 Low

Biological Activity

The compound 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile , with CAS number 852228-08-1, is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological properties.

Structure

The molecular formula of the compound is C16H25BN2O2C_{16}H_{25}BN_2O_2 with a molecular weight of 288.19 g/mol. The structural characteristics include a piperidine ring and a dioxaborolane moiety, which are known to influence biological activity.

PropertyValue
Molecular FormulaC16H25BN2O2
Molecular Weight288.19 g/mol
CAS Number852228-08-1
Boiling PointNot available

Antitumor Activity

Recent studies have indicated that compounds containing piperidine and dioxaborolane structures exhibit significant antitumor properties. For instance, in xenograft mouse models, compounds similar to 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile have shown dose-dependent tumor growth suppression without significant toxicity . This suggests a promising therapeutic potential in oncology.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer progression. The dioxaborolane moiety is known for its role in stabilizing certain interactions within biological systems, potentially affecting signaling pathways associated with cell proliferation and apoptosis.

Case Studies

  • Study on Antitumor Efficacy : A study investigating the effects of similar compounds on tumor cells demonstrated that these molecules could inhibit cell growth through apoptosis induction and cell cycle arrest .
  • In Vivo Efficacy : In vivo studies conducted on H1975 and PC9 xenograft models revealed that compounds with similar structures to 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile led to significant tumor regression while maintaining a favorable safety profile .

Pharmacological Profile

The pharmacological profile of this compound is still under investigation. However, preliminary data suggest that it may exhibit properties such as:

  • Anticancer activity
  • Potential neuroprotective effects due to the piperidine component

Safety and Toxicology

Safety assessments indicate that compounds related to 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile possess moderate toxicity profiles. Precautionary measures are recommended when handling due to potential irritant effects .

Table 2: Safety Data

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Q & A

Q. What are the recommended synthetic routes for 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. For example, boronic ester intermediates (e.g., pinacol boronate) can be coupled with halogenated precursors under palladium catalysis. Key factors affecting yield include:
  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization .
  • Solvent : Use anhydrous THF or DMF to minimize hydrolysis of the boronic ester .
  • Temperature : Reactions often proceed at 80–100°C under inert conditions (argon/nitrogen) to prevent oxidation .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity. Typical yields range from 50–75%, depending on substituent steric effects .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :
  • Handling : Perform manipulations in a glovebox or under Schlenk-line conditions due to air sensitivity of the boronic ester moiety .
  • Storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent moisture absorption and oxidative degradation .
  • Stability monitoring : Regular NMR (¹H, ¹¹B) or HPLC analysis ensures integrity over time .

Advanced Research Questions

Q. What strategies can optimize cross-coupling reactions involving this compound in Suzuki-Miyaura couplings?

  • Methodological Answer :
  • Ligand screening : Bulky ligands like SPhos or XPhos enhance catalytic activity for sterically hindered substrates .
  • Base selection : K₂CO₃ or Cs₂CO₃ in biphasic systems (toluene/water) improves coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) while maintaining high yields .
  • Substrate pre-activation : Pre-mixing the boronic ester with Pd catalyst minimizes side reactions .

Q. How can computational modeling predict reactivity or troubleshoot failed reactions with this compound?

  • Methodological Answer :
  • Reaction path search : Quantum chemical calculations (DFT) identify transition states and energy barriers for boronic ester coupling .
  • Solvent effects : COSMO-RS simulations predict solvent compatibility to avoid boronic ester hydrolysis .
  • Failure analysis : Compare computed vs. experimental NMR shifts to detect unexpected byproducts (e.g., protodeboronation) .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported catalytic efficiencies or yields?

  • Methodological Answer :
  • Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, catalyst batch) .
  • Variable isolation : Use design of experiments (DoE) to statistically assess factors like temperature, ligand ratio, and base strength .
  • Cross-validation : Compare results with structurally analogous compounds (e.g., piperidine vs. pyrrolidine derivatives) to identify substituent-specific trends .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer :
  • pH stability assays : Monitor boronic ester hydrolysis via ¹¹B NMR (disappearance of ~30 ppm signal indicates decomposition) .
  • Kinetic studies : Use HPLC-MS to track degradation products (e.g., benzonitrile derivatives) over time at pH 2–10 .
  • Computational pH modeling : Predict protonation states of the piperidine nitrogen using pKa calculations (e.g., ACD/Labs) to guide buffer selection .

Synthetic & Mechanistic Challenges

Q. Why might steric hindrance from the piperidine group affect reaction outcomes, and how can this be mitigated?

  • Methodological Answer :
  • Steric effects : The piperidine ring near the boronic ester can hinder Pd catalyst access. Solutions include:
  • Ligand design : Use electron-rich, sterically demanding ligands (e.g., DavePhos) to stabilize the transition state .
  • Microwave irradiation : Enhances molecular collisions, overcoming steric barriers .
  • Alternative routes : Synthesize via stepwise functionalization—introduce the piperidine group after boronic ester coupling .

Safety & Regulatory Considerations

Q. What safety protocols are essential when working with this compound?

  • Methodological Answer :
  • Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential cyanide release from benzonitrile hydrolysis .
  • Waste disposal : Quench boronic ester residues with aqueous H₂O₂ to oxidize boronates into less hazardous boric acid .

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